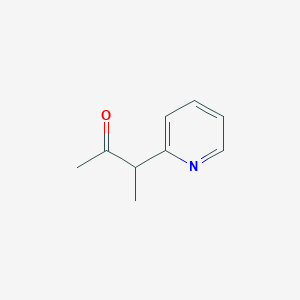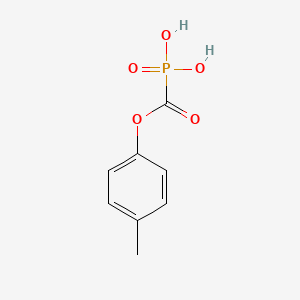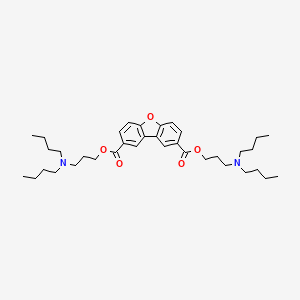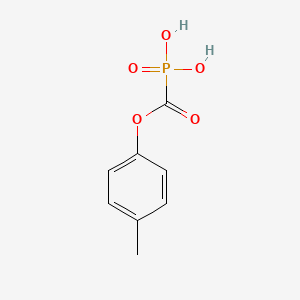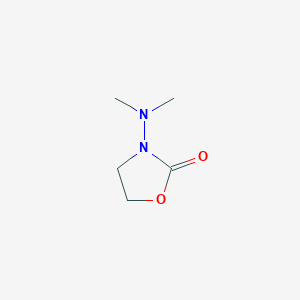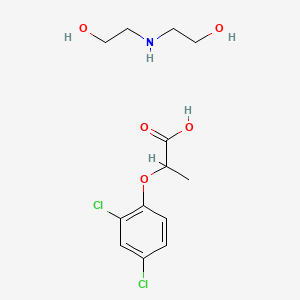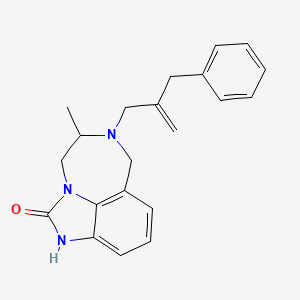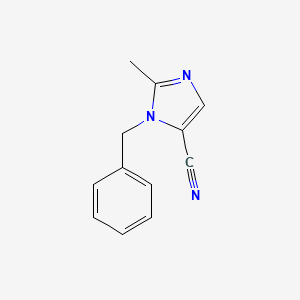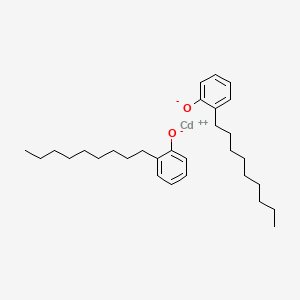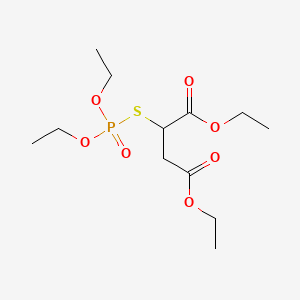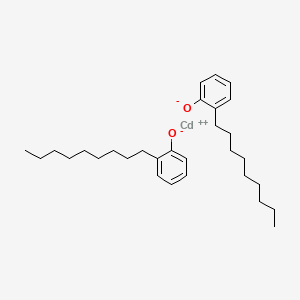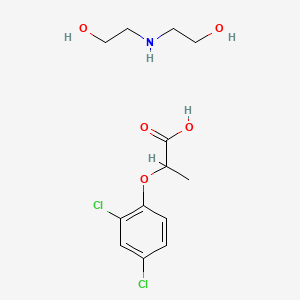
Dichlorprop diethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorprop diethanolamine salt is a chemical compound formed by the reaction of dichlorprop, a chlorophenoxy herbicide, with diethanolamine. Dichlorprop is used to control broadleaf weeds, while diethanolamine is an organic compound with both amine and alcohol functional groups. The combination of these two compounds results in a salt that is water-soluble and effective in agricultural applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorprop diethanolamine salt involves the neutralization of dichlorprop acid with diethanolamine. The reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt. The reaction can be represented as follows:
Dichlorprop acid+Diethanolamine→Dichlorprop diethanolamine salt+Water
Industrial Production Methods
Industrial production of this compound involves the large-scale mixing of dichlorprop acid and diethanolamine in reactors. The reaction is carried out under controlled temperature and pH conditions to ensure complete neutralization and formation of the salt. The product is then purified and concentrated to obtain the final formulation.
化学反应分析
Types of Reactions
Dichlorprop diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Dichlorprop diethanolamine salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying herbicide behavior.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a model for drug interactions.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals.
作用机制
The mechanism of action of dichlorprop diethanolamine salt involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of normal plant growth processes and ultimately leads to the death of the targeted weeds.
相似化合物的比较
Similar Compounds
2,4-D: Another chlorophenoxy herbicide with similar structure and function.
MCPA: A related herbicide used for controlling broadleaf weeds.
Dicamba: A benzoic acid herbicide with similar applications.
Uniqueness
Dichlorprop diethanolamine salt is unique due to its specific combination of dichlorprop and diethanolamine, which enhances its water solubility and effectiveness as a herbicide. This combination allows for better formulation and application in agricultural settings compared to other similar compounds.
属性
CAS 编号 |
84731-66-8 |
|---|---|
分子式 |
C13H19Cl2NO5 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2 |
InChI 键 |
LFJNIWNCBIFWHP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


